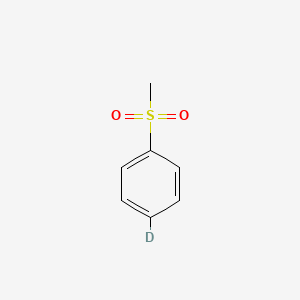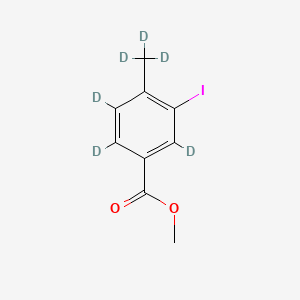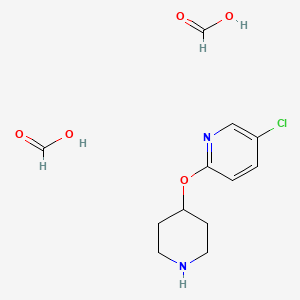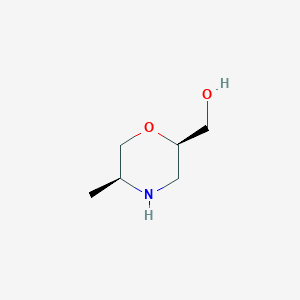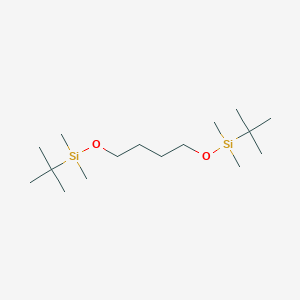
2-Fluoro-5-methylisonicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Fluoro-5-methylisonicotinamide is a fluorinated derivative of isonicotinamide. This compound is characterized by the presence of a fluorine atom at the 2-position and a methyl group at the 5-position on the pyridine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-methylisonicotinamide typically involves the fluorination of 5-methylisonicotinamide. One common method is the use of Selectfluor® as a fluorinating agent, which provides high yields under mild conditions . The reaction is usually carried out in an organic solvent such as acetonitrile at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using similar reagents and conditions as in laboratory synthesis. The scalability of the reaction and the availability of fluorinating agents make it feasible for industrial applications.
化学反応の分析
Types of Reactions
2-Fluoro-5-methylisonicotinamide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The methyl group can be oxidized to a carboxylic acid or other functional groups.
Reduction: The amide group can be reduced to an amine under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or borane.
Major Products
Nucleophilic Substitution: Products include substituted amides or thiol derivatives.
Oxidation: Products include carboxylic acids or aldehydes.
Reduction: Products include primary or secondary amines.
科学的研究の応用
2-Fluoro-5-methylisonicotinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Fluoro-5-methylisonicotinamide involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological molecules. This can lead to the inhibition of enzymes or receptors involved in disease pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in modulating cellular processes .
類似化合物との比較
Similar Compounds
2-Fluoroisonicotinamide: Lacks the methyl group at the 5-position.
5-Methylisonicotinamide: Lacks the fluorine atom at the 2-position.
2-Chloro-5-methylisonicotinamide: Contains a chlorine atom instead of fluorine at the 2-position.
Uniqueness
2-Fluoro-5-methylisonicotinamide is unique due to the combined presence of both the fluorine atom and the methyl group, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and bioavailability, while the methyl group influences its reactivity and interaction with biological targets .
特性
分子式 |
C7H7FN2O |
|---|---|
分子量 |
154.14 g/mol |
IUPAC名 |
2-fluoro-5-methylpyridine-4-carboxamide |
InChI |
InChI=1S/C7H7FN2O/c1-4-3-10-6(8)2-5(4)7(9)11/h2-3H,1H3,(H2,9,11) |
InChIキー |
RTYGAQOEJBCXDZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C(C=C1C(=O)N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl 3-(7-aminopyrazolo[1,5-a]pyrimidin-5-yl)piperidine-1-carboxylate](/img/structure/B14029466.png)
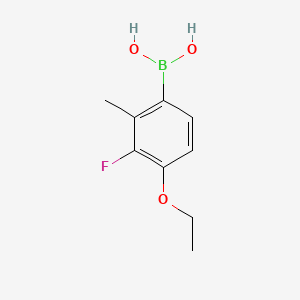

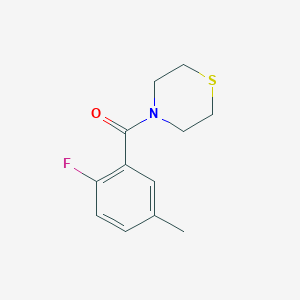
![(S)-10-Amino-1H,3H,5H-spiro[benzo[d]pyrazolo[1,2-a][1,2]diazepine-2,1'-cyclopropane]-5,11(10H)-dione](/img/structure/B14029509.png)


